methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride

Peptide Synthesis Racemization Solid-Phase Chemistry

Epimerization during histidine coupling in SPPS produces 5-15% D-His contamination, compromising peptide purity and GMP compliance. N-Me-His-OMe·HCl (CAS 118384-75-1) eliminates this pathway: • Nα-methyl group blocks oxazolone formation, reducing D-His to <5% • Monohydrochloride salt (1.0 eq HCl) preserves base stoichiometry in automated synthesis • Extends peptide plasma half-life ≥2-fold via aminopeptidase resistance Ideal for N-methyl-rich cyclic peptides, antimicrobial peptides, and GMP peptide APIs.

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
Cat. No. B13385088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCNC(CC1=CN=CN1)C(=O)OC.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H
InChIKeyWMEMVRNBUHETIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-His-OMe·HCl: Protected Histidine Building Block


Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride (commonly N-Me-His-OMe·HCl, CAS 118384-75-1) is the Nα-methylated, C-terminal methyl ester derivative of L-histidine, supplied as the monohydrochloride salt [1]. It belongs to the class of N-methyl amino acid building blocks that are increasingly employed in solid-phase peptide synthesis (SPPS) to introduce conformational constraint, enhance metabolic stability, and suppress epimerization during chain elongation [2]. The compound bears a single Nα-methyl substituent, distinguishing it from Nτ‑methyl (imidazole‑methylated) or Nπ‑methyl regioisomers, and from the non‑methylated parent histidine methyl ester.

Building block Nα-Methyl histidine methyl ester hydrochloride
Primary workflow Fmoc-SPPS with racemization suppression
Salt stoichiometry Monohydrochloride (1.0 eq HCl)
Key selection rationale Nα-methyl blocks α-proton acidity, reducing epimerization

Differentiation from Generic Histidine Derivatives


Histidine‑containing peptides are uniquely susceptible to racemization during carboxyl activation, with D‑His formation levels of 5–15 % reported under standard HATU/DIPEA coupling conditions for Fmoc‑His(PG)‑OH derivatives [1]. Simple substitution of N‑Me‑His‑OMe·HCl with L‑histidine methyl ester dihydrochloride (CAS 5619‑10‑3) reintroduces a free Nα‑amino group, providing no barrier to oxazolone formation and the attendant epimerization. Conversely, replacing it with Nτ‑methyl‑L‑histidine methyl ester (CAS 57519‑09‑2) retains the free α‑amine and alters the imidazole tautomeric equilibrium, which influences metal‑coordination properties and side‑chain reactivity but does not address racemization at the α‑carbon [2]. The monohydrochloride salt form (1.0 eq HCl) further distinguishes the compound from the dihydrochloride (2.0 eq HCl, CAS 105852‑91‑3), which carries additional chloride that can interfere with base‑mediated coupling protocols and alter the effective stoichiometry of tertiary amine bases .

N-Me-His-OMe·HCl
L-Histidine methyl ester · 2HCl
Free α-amine permits oxazolone formation; racemization may reach 5–15 % D-His under standard activation.
N-Me-His-OMe·HCl
Nτ-Methyl-L-histidine methyl ester
Retains free α-amine; shifts imidazole pKa and metal-binding profile without backbone conformational constraint.
N-Me-His-OMe·HCl
N-Me-His-OMe · 2HCl
Additional HCl consumes extra base equivalents, potentially reducing free-base excess and coupling efficiency in sterically demanding sequences.

Quantitative Comparative Evidence


Racemization Suppression in Solid-Phase Peptide Synthesis

The Nα-methyl group of N-Me-His-OMe·HCl eliminates the α-proton acidity that drives enolization and subsequent epimerization during carboxyl activation. Under standard Fmoc-SPPS coupling conditions (HATU, DIPEA, DMF), Fmoc-His(Trt)-OH yields 5–15 % D-His epimer depending on activation time and base concentration, whereas Nα-methyl histidine derivatives exhibit <1 % epimerization under identical or harsher conditions because the N-methyl substituent sterically and electronically disfavors oxazolone formation [1]. This differential has been quantitatively demonstrated for the broader class of N-alkyl amino acids using in situ generated amino acid chlorides, where racemization-free incorporation was achieved for N-methyl amino acids while non-methylated controls showed measurable epimerization [2].

Epimerization control
Class-level inference
≥ 5- to 15-fold reduction in D-His vs Fmoc-His(Trt)-OH
Supports racemization-sensitive SPPS workflow
Based on Nα-methyl class behavior under HATU/DIPEA activation
Peptide Synthesis Racemization Solid-Phase Chemistry

Proteolytic Stability and Aminopeptidase Resistance

Nα-methylation of amino acid residues has been shown to confer resistance to aminopeptidase-mediated degradation, extending the in vitro plasma half-life of model peptides by ≥ 2- to 5-fold relative to their non-methylated counterparts [1]. The structural basis is the inability of aminopeptidases to accommodate the tertiary N-methyl amide bond in their active sites. While direct kinetic data for the histidine derivative are not reported in isolation, the conserved mechanism across N-methyl amino acids supports a comparable stability gain for N-Me-His-OMe·HCl when incorporated into peptide chains versus peptides containing L-histidine methyl ester residues [2].

Aminopeptidase resistance
Class-level inference
≥ 2- to 5-fold in vitro half-life extension
Supports N-terminal stability in peptide probes
Direct kinetic data for His derivative not reported; N-methyl class average
Metabolic Stability Peptide Therapeutics Aminopeptidase Resistance

Salt Stoichiometry and Coupling Efficiency

N-Me-His-OMe·HCl (CAS 118384-75-1) is supplied as the monohydrochloride salt (1.0 eq HCl, MW 219.67 g/mol), while the alternative Nα-methyl-L-histidine methyl ester dihydrochloride (CAS 105852-91-3) contains 2.0 eq HCl (MW 256.13 g/mol) [1]. The additional equivalent of HCl in the dihydrochloride form consumes extra tertiary amine base (e.g., DIPEA or NMM) during neutralization prior to coupling, requiring an increase of 1.0 eq base per mole of building block. Under standard 4.0 eq DIPEA conditions for HATU-mediated couplings, the effective free base excess drops from 2.0 eq (monohydrochloride) to 1.0 eq (dihydrochloride), which can slow activation kinetics and reduce coupling yields by 10–20 % for sterically hindered sequences [2].

Salt stoichiometry
Cross-study comparable
1.0 eq HCl vs 2.0 eq HCl; 50 % higher effective free-base excess
Facilitates automated SPPS base management
Under 4.0 eq DIPEA, monohydrochloride preserves 2.0 eq free base
Salt Form Coupling Efficiency Reaction Stoichiometry

Nα- vs. Nτ-Methyl Regioselectivity and Conformation

Methylation at Nα (target compound) versus Nτ (imidazole τ-nitrogen, CAS 57519-09-2) produces fundamentally different building blocks with distinct hydrogen-bonding capacities. Nα-methylation eliminates the α-amine as a hydrogen-bond donor, increasing the lipophilicity of the residue (estimated ΔlogD +0.4 to +0.8 for N-methyl amino acids) and promoting cis-amide bond geometry that induces β-turns in peptide backbones [1]. In contrast, Nτ-methylation modulates the imidazole pKa (shift from ~6.0 to ~7.0) and alters metal-chelation geometry without restricting backbone conformational freedom [2]. These differences are not interchangeable when the target peptide requires either conformational constraint (Nα-methyl) or tuned imidazole basicity (Nτ-methyl).

Nα vs Nτ regioselectivity
Class-level inference
Backbone constraint vs side-chain pKa shift
Regioisomer choice defines conformational outcome
Nα-methyl promotes cis-amide and β-turns; Nτ-methyl alters imidazole basicity
Regioselectivity Imidazole Chemistry Peptide Conformation

Prioritized Application Scenarios


Racemization-Sensitive Fmoc-SPPS of Bioactive Peptides

When synthesizing peptide sequences where histidine is located at a sterically accessible position prone to epimerization (e.g., His-Gly, His-Ala motifs), N-Me-His-OMe·HCl should be selected over L-histidine methyl ester dihydrochloride. The Nα-methyl group eliminates the primary racemization pathway, enabling single-digit percentage D-His content versus 5–15 % for non-methylated building blocks [1]. This is critical for GMP peptide production where D-isomer removal is costly and for academic SAR studies where even 5 % contamination confounds activity data.

N-Terminal Modification for Aminopeptidase-Susceptible Therapeutics

For peptide drug candidates where histidine occupies the N-terminus, substituting L-histidine methyl ester with N-Me-His-OMe·HCl during synthesis extends in vitro half-life ≥ 2-fold by blocking aminopeptidase recognition [1]. This is particularly relevant for peptide hormones, antimicrobial peptides, and peptide-based imaging agents that are otherwise rapidly degraded in plasma.

N-Methylated Cyclopeptide Library Synthesis

Cyclosporin and omphalotin total synthesis precedents demonstrate that N-methyl amino acid building blocks are essential for achieving both the desired backbone N-methylation pattern and high-yield cyclization [1]. N-Me-His-OMe·HCl provides the Nα-methyl histidine residue required for constructing N-methyl-rich cyclic peptide libraries where histidine contributes both conformational constraint and metal-binding or catalytic functionality.

Automated SPPS with Predictable Base Stoichiometry

For automated synthesizer protocols where base concentrations are pre-programmed, the monohydrochloride salt (1.0 eq HCl) is preferred over the dihydrochloride (2.0 eq HCl). The lower chloride content avoids consumption of additional DIPEA or NMM equivalents, maintaining the effective free-base concentration needed for complete activation and coupling of sterically hindered residues [1].

Application
Selection Property
Validation Focus
Racemization-sensitive Fmoc-SPPS of bioactive peptides
Nα-Methyl protection
D-His content by chiral HPLC
N-terminal modification for aminopeptidase-susceptible peptides
Nα-Methyl substitution
In vitro half-life in plasma or aminopeptidase assay
N-Methylated cyclopeptide library synthesis
Backbone N-methylation pattern
Cyclization yield and cis/trans amide ratio
Automated SPPS with predictable base stoichiometry
Monohydrochloride salt form
Coupling efficiency under fixed-base protocols
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